1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation . This method offers advantages such as short reaction time and convenient product isolation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine core .
Scientific Research Applications
1-(4-Methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Antimicrobial Activity: Studies have shown that pyrazolopyrimidine derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antimicrobial agents.
Cytotoxicity: The compound has been evaluated for its cytotoxic effects against cancer cell lines, indicating its potential use in cancer research.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, pyrazolopyrimidine derivatives have been shown to inhibit specific enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolopyrimidine derivatives such as:
- 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d:6,5-d’]dipyrimidinone derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-16-8-14-12-11(13(16)18)7-15-17(12)9-3-5-10(19-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
CMSAROAKJKOQDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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